molecular formula C24H38O5 B033403 3-Oxocholic acid CAS No. 2304-89-4

3-Oxocholic acid

Cat. No.: B033403
CAS No.: 2304-89-4
M. Wt: 406.6 g/mol
InChI Key: OEKUSRBIIZNLHZ-DJDNIQJZSA-N
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Scientific Research Applications

3-Oxocholic acid has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other bile acid derivatives.

    Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Safety and Hazards

No special measures are required for handling 3-Oxocholic acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Biochemical Analysis

Biochemical Properties

3-Oxocholic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme 3α-hydroxysteroid dehydrogenase . The nature of these interactions is primarily metabolic, contributing to the complex network of biochemical reactions within the body .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocholic acid typically involves the selective oxidation of cholic acid. One common method is the oxidation of the C3 hydroxyl group of cholic acid to form the corresponding ketone, resulting in this compound . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient oxidation and high yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocholic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the ketone group can regenerate the hydroxyl group, converting it back to cholic acid.

    Substitution: The hydroxyl groups at positions 7 and 12 can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products:

Comparison with Similar Compounds

    Cholic Acid: The primary bile acid from which 3-Oxocholic acid is derived.

    Chenodeoxycholic Acid: Another primary bile acid with similar functions.

    Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid.

Uniqueness: this compound is unique due to its specific oxidation state and the presence of hydroxyl groups at positions 7 and 12. This structure allows it to interact with specific receptors and enzymes differently compared to other bile acids, leading to distinct biological effects .

Properties

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316583
Record name 3-Oxocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-89-4
Record name 3-Oxocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,12-Dihydroxy-3-oxocholanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEHYDROCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFU5ZM6X6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name 3-Oxocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can dietary interventions influence 3-oxocholic acid levels?

A2: Yes, dietary interventions can potentially influence this compound levels. A study investigating the effects of rice bran and navy bean supplementation on adults at high risk for colorectal cancer found that the intervention led to an increase in stool this compound levels in a subset of participants []. This suggests that specific dietary components might modulate the production or metabolism of this compound in the gut.

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